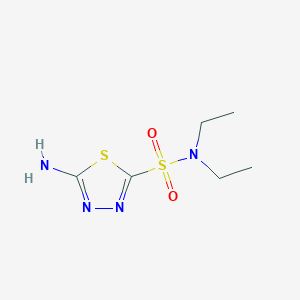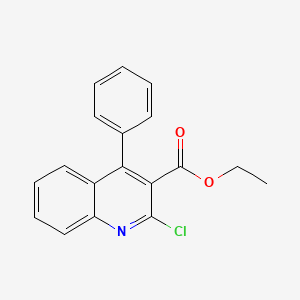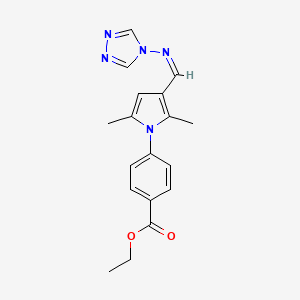
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound featuring a triazole ring, a pyrrole ring, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an aldehyde, followed by esterification . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole and pyrrole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or pyrrole rings .
科学的研究の応用
Chemistry
In chemistry, (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is used as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial and antitumor agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development and therapeutic applications .
Industry
In the industrial sector, the compound’s unique chemical structure makes it useful in the development of new materials, including polymers and coatings. Its stability and reactivity are leveraged to create materials with specific properties .
作用機序
The mechanism of action of (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell function .
類似化合物との比較
Similar Compounds
- Methyl 4-[(Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
Uniqueness
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its combination of a triazole ring, a pyrrole ring, and a benzoate ester. This combination imparts specific chemical properties, such as stability and reactivity, making it suitable for various applications in research and industry .
特性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C18H19N5O2/c1-4-25-18(24)15-5-7-17(8-6-15)23-13(2)9-16(14(23)3)10-21-22-11-19-20-12-22/h5-12H,4H2,1-3H3/b21-10- |
InChIキー |
BQHQXVWITSLFQK-FBHDLOMBSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N\N3C=NN=C3)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NN3C=NN=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
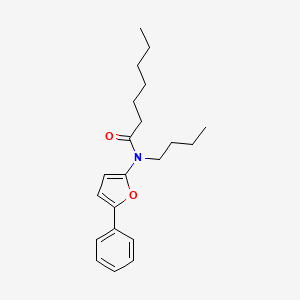
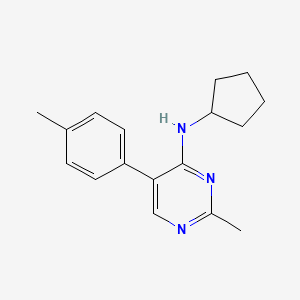
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
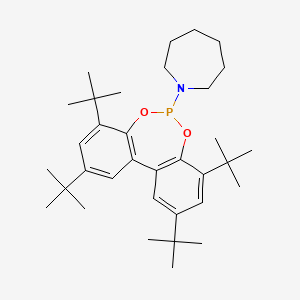
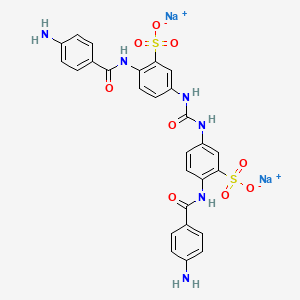
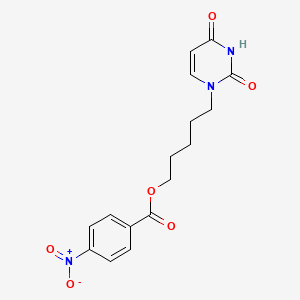


![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)

